

6-Iodopyridin-3-ol: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 6-Iodopyridin-3-ol

Cat. No.: B023836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for **6-Iodopyridin-3-ol**. Due to the limited availability of public-domain quantitative solubility and stability data for this specific compound, this document outlines standardized, industry-accepted experimental protocols for determining these critical parameters. These methodologies, widely used in pharmaceutical development, will enable researchers to generate the necessary data for their specific applications.

Physicochemical Properties of 6-Iodopyridin-3-ol

A summary of the known physical and chemical properties of **6-Iodopyridin-3-ol** is presented below. This data is essential for the handling, storage, and initial experimental design involving this compound.

Property	Value	Source
Molecular Formula	C5H4INO	
Molecular Weight	221.00 g/mol	
Melting Point	149-151 °C	
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	
Appearance	Off-white powder/solid	[1]
Purity	96%	
Storage Conditions	4°C, protect from light, stored under nitrogen	

Solubility Assessment: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are crucial at different stages of drug discovery and development.[2]

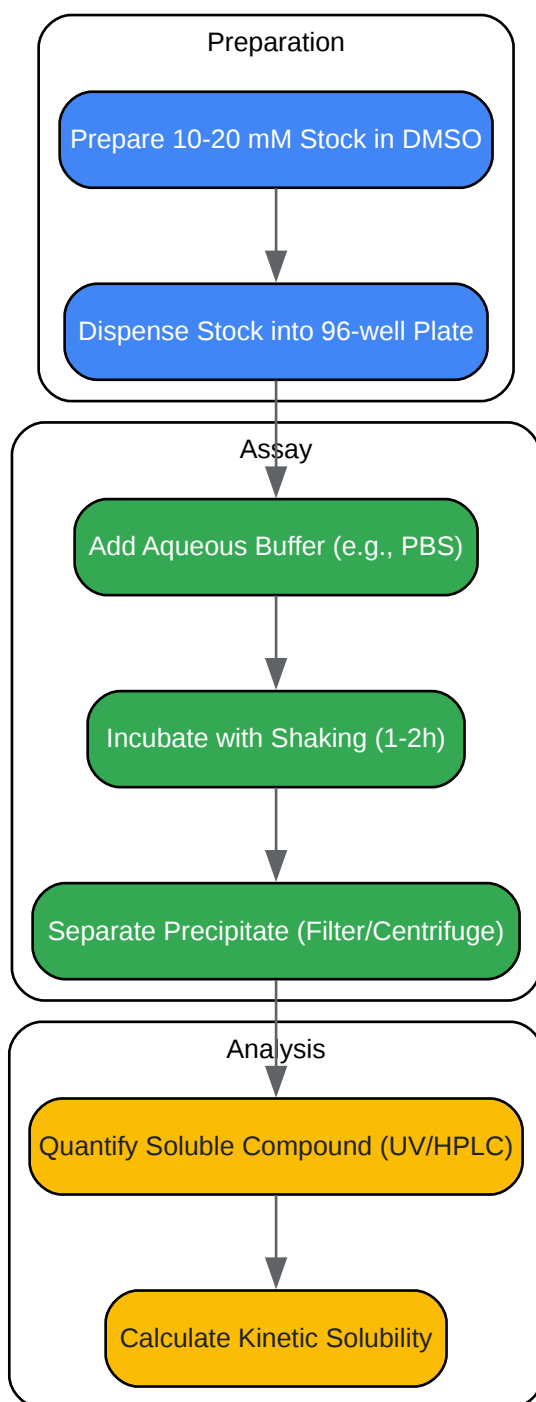
Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[3] It provides a rapid assessment of a compound's dissolution characteristics.

Experimental Protocol:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **6-Iodopyridin-3-ol** (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[4][5]
- **Assay Plate Preparation:** Dispense the stock solution into a 96-well microtiter plate.[4]
- **Dilution and Precipitation:** Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells containing the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[3]

- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.[\[4\]](#)[\[6\]](#)
- Separation of Undissolved Compound: Separate the precipitated solid from the saturated solution via filtration or centrifugation.[\[6\]](#)
- Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[\[4\]](#)[\[6\]](#)
- Data Analysis: Construct a calibration curve to determine the solubility of the compound in the aqueous buffer.



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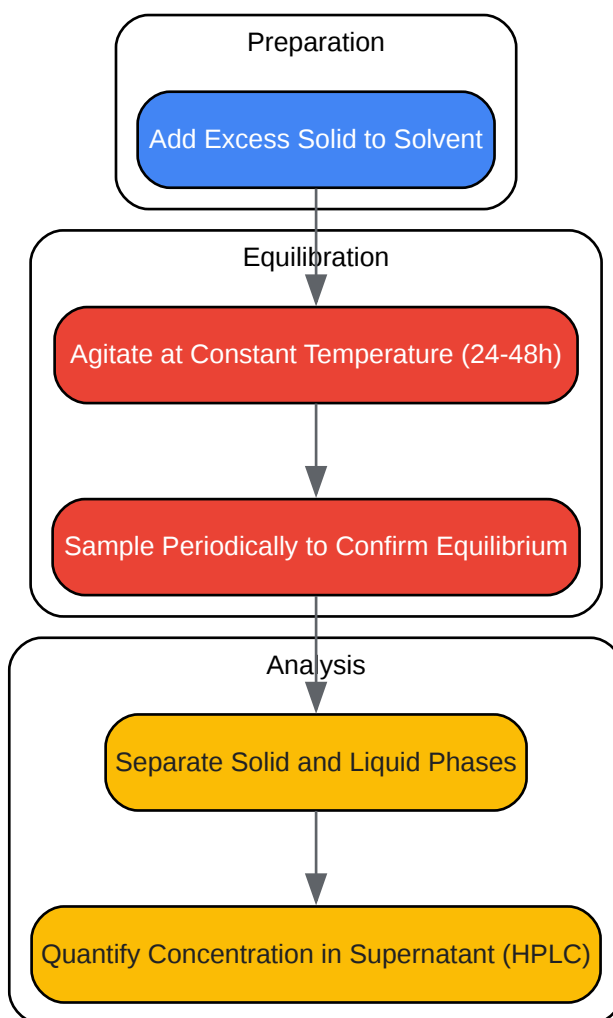
Kinetic Solubility Experimental Workflow

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid state. This is a more accurate measure of a compound's true solubility and is typically determined in later stages of preclinical development.
[7][8]

Experimental Protocol:

- **Sample Preparation:** Add an excess amount of solid **6-Iodopyridin-3-ol** to a vial containing a known volume of the desired solvent (e.g., water, PBS at various pH values).[9]
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][9] The time to reach equilibrium should be confirmed by sampling at different time points until the concentration remains constant.[7]
- **Phase Separation:** Separate the undissolved solid from the saturated solution by filtration or centrifugation.
- **Quantification:** Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.[10]
- **Data Analysis:** The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.



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Thermodynamic Solubility Experimental Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.^{[11][12]} These studies are a regulatory requirement as outlined in the International Council for Harmonisation (ICH) guidelines.^[13]

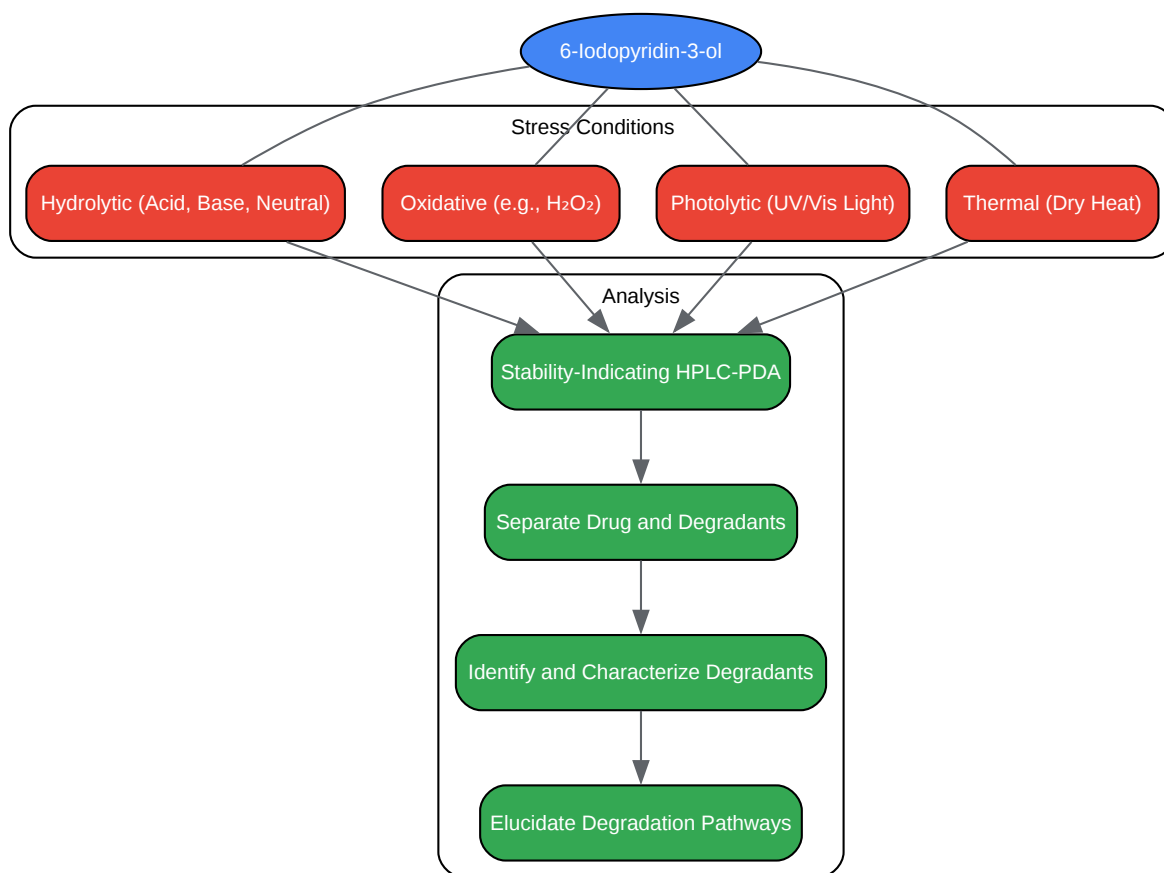
Experimental Protocol (Based on ICH Q1A(R2) Guidelines):

Forced degradation studies should be conducted on **6-Iodopyridin-3-ol** to evaluate its intrinsic stability. The goal is to achieve a target degradation of 5-20%.^{[13][14]}

- Hydrolytic Degradation:
 - Acidic Conditions: Treat a solution of the compound with a suitable acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 50-70°C).
 - Basic Conditions: Treat a solution of the compound with a suitable base (e.g., 0.1 M NaOH) under similar temperature conditions.
 - Neutral Conditions: Reflux the compound in water.
- Oxidative Degradation:
 - Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
- Photolytic Degradation:
 - Expose the solid compound and a solution of the compound to a combination of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.^[11] A dark control should be run in parallel.
- Thermal Degradation:
 - Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80°C) for a specified duration.

Sample Analysis:

- All stressed samples should be analyzed using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.
- The method must be capable of separating the intact drug from all significant degradation products.
- Mass balance should be assessed to ensure that all degradation products are accounted for.



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Forced Degradation Study Logical Flow

Conclusion

While specific quantitative solubility and stability data for **6-Iodopyridin-3-ol** are not readily available in the public domain, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, are based on industry-standard practices and regulatory guidelines. By following these methodologies, a comprehensive understanding of the physicochemical properties of **6-**

Iodopyridin-3-ol can be established, facilitating its progression through the drug development pipeline.

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